molecular formula C14H20N2S B5837167 N-(2-methylphenyl)-1-azepanecarbothioamide

N-(2-methylphenyl)-1-azepanecarbothioamide

Cat. No.: B5837167
M. Wt: 248.39 g/mol
InChI Key: ARDIFXTUOPNGGA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-azepanecarbothioamide, also known as MAPT, is a chemical compound that belongs to the class of thioamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-azepanecarbothioamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. This receptor is known to interact with various proteins, including ion channels, enzymes, and transcription factors, and is involved in the regulation of various cellular processes. By modulating the activity of this receptor, this compound may be able to influence these processes and produce its physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-methylphenyl)-1-azepanecarbothioamide is its specificity for the sigma-1 receptor, which may make it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of this compound is its relatively low yield in the synthesis process, which may make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-1-azepanecarbothioamide. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in these conditions. Another area of interest is the role of sigma-1 receptors in various cellular processes, and how modulation of these receptors by compounds such as this compound may influence these processes. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in future research.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-1-azepanecarbothioamide is a multi-step process that involves the reaction of 2-methylbenzylamine with carbon disulfide to form 2-methylbenzyl dithiocarbamate. This intermediate is then reacted with 1-bromohexane to yield this compound. The overall yield of this process is approximately 50%.

Scientific Research Applications

N-(2-methylphenyl)-1-azepanecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in various cellular processes, including cell survival, differentiation, and neurotransmitter release. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

N-(2-methylphenyl)azepane-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-12-8-4-5-9-13(12)15-14(17)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDIFXTUOPNGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827299
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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